![molecular formula C13H19BN2O3 B13985176 [3-(2-Pyrrolidin-1-ylethylcarbamoyl)phenyl]boronic acid](/img/structure/B13985176.png)
[3-(2-Pyrrolidin-1-ylethylcarbamoyl)phenyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
B-[3-[[[2-(1-pyrrolidinyl)ethyl]amino]carbonyl]phenyl]boronic acid: is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. Boronic acids are known for their versatility and utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of B-[3-[[[2-(1-pyrrolidinyl)ethyl]amino]carbonyl]phenyl]boronic acid typically involves the reaction of 3-aminophenylboronic acid with 2-(1-pyrrolidinyl)ethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The product is then purified using column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: B-[3-[[[2-(1-pyrrolidinyl)ethyl]amino]carbonyl]phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding boranes.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds through Suzuki-Miyaura coupling.
Applications De Recherche Scientifique
B-[3-[[[2-(1-pyrrolidinyl)ethyl]amino]carbonyl]phenyl]boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of B-[3-[[[2-(1-pyrrolidinyl)ethyl]amino]carbonyl]phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it a valuable tool in the inhibition of enzymes that contain serine or threonine residues in their active sites. The compound can interact with molecular targets such as proteases and kinases, thereby modulating their activity and affecting various biological pathways .
Comparaison Avec Des Composés Similaires
Phenylboronic acid: A simpler boronic acid derivative used in similar applications but lacks the additional functional groups present in B-[3-[[[2-(1-pyrrolidinyl)ethyl]amino]carbonyl]phenyl]boronic acid.
3-Formylphenylboronic acid: Another boronic acid derivative with a formyl group, used in organic synthesis and enzyme inhibition studies.
4-Formylphenylboronic acid: Similar to 3-formylphenylboronic acid but with the formyl group in a different position, affecting its reactivity and applications.
Uniqueness: B-[3-[[[2-(1-pyrrolidinyl)ethyl]amino]carbonyl]phenyl]boronic acid is unique due to its combination of a boronic acid group with a pyrrolidinyl and carbamoyl functional group. This structure enhances its reactivity and allows for a broader range of applications compared to simpler boronic acid derivatives .
Propriétés
Formule moléculaire |
C13H19BN2O3 |
|---|---|
Poids moléculaire |
262.11 g/mol |
Nom IUPAC |
[3-(2-pyrrolidin-1-ylethylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H19BN2O3/c17-13(15-6-9-16-7-1-2-8-16)11-4-3-5-12(10-11)14(18)19/h3-5,10,18-19H,1-2,6-9H2,(H,15,17) |
Clé InChI |
WTYUJWQIPJMDLL-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)C(=O)NCCN2CCCC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



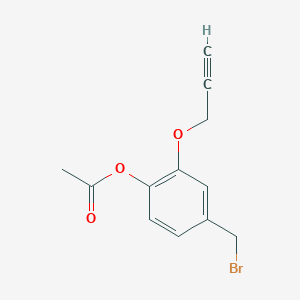

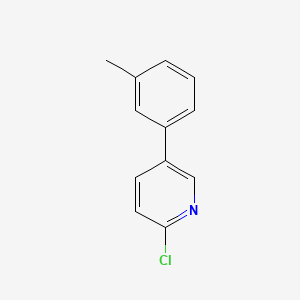
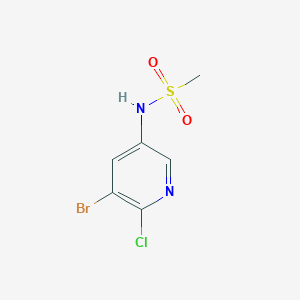
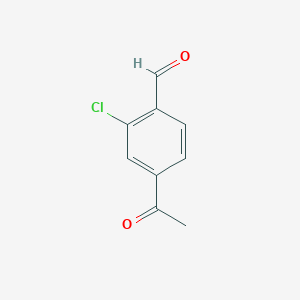
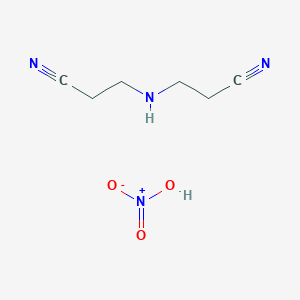
![1-[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B13985139.png)
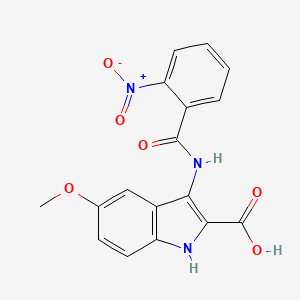
![(r)-3-([1,1'-Biphenyl]-4-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13985153.png)
![(6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B13985160.png)
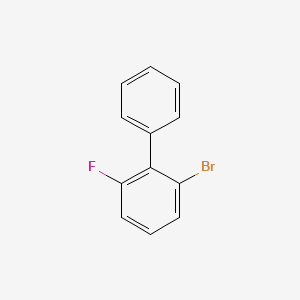
![2,6-Di-tert-butyl-4-[1-(1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B13985175.png)
![4-{[(4-Methoxybenzyl)amino]methyl}phenol](/img/structure/B13985180.png)
